molecular formula C10H9FO3 B12441933 3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid

3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid

Cat. No.: B12441933
M. Wt: 196.17 g/mol
InChI Key: YUVNOPHHSLSHKS-UHFFFAOYSA-N
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Description

3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid
  • 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid

Uniqueness

3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

YUVNOPHHSLSHKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C=CC(=O)O

Origin of Product

United States

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